molecular formula C14H8N4O2 B14715608 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate CAS No. 21043-01-6

5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate

Cat. No.: B14715608
CAS No.: 21043-01-6
M. Wt: 264.24 g/mol
InChI Key: PHCFIOQFCPXDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate typically involves multi-step reactions. One common method includes the condensation of isatin and o-phenylenediamine, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of catalysts such as copper or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial cell wall synthesis, making it effective against certain bacteria .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with similar biological activities.

    Quinazoline: Another heterocyclic compound with diverse applications in medicinal chemistry.

    Cinnoline: Shares structural similarities and is used in various chemical and pharmaceutical applications.

Uniqueness

5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate stands out due to its unique structure, which combines multiple fused rings, enhancing its stability and reactivity. This makes it a valuable compound for developing new drugs and materials with enhanced properties.

Properties

CAS No.

21043-01-6

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

6-oxidoquinoxalino[2,3-b]quinoxalin-12-ium 12-oxide

InChI

InChI=1S/C14H8N4O2/c19-17-11-7-3-1-5-9(11)15-13-14(17)16-10-6-2-4-8-12(10)18(13)20/h1-8H

InChI Key

PHCFIOQFCPXDMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=NC4=CC=CC=C4[N+]3=O)N2[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.